2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl-
Description
2-Azetidinone, a β-lactam cyclic amide, serves as a pharmacophore in medicinal chemistry due to its structural resemblance to penicillin’s β-lactam core . The compound 1-(diphenylacetyl)-3,3,4-triphenyl-2-azetidinone features a unique substitution pattern:
- Position 1: Diphenylacetyl group (–CO–C₆H₅)₂.
- Positions 3, 3, 4: Three phenyl groups (–C₆H₅).
This substitution confers high aromaticity, influencing its physicochemical properties and biological activity.
Properties
CAS No. |
64187-60-6 |
|---|---|
Molecular Formula |
C35H27NO2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-(2,2-diphenylacetyl)-3,3,4-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO2/c37-33(31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-32(28-20-10-3-11-21-28)35(34(36)38,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31-32H |
InChI Key |
XOQUEFXUSONRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Ketene-Imine Cycloaddition (Staudinger Reaction)
The classical and most widely used method for synthesizing substituted 2-azetidinones, including derivatives like 1-(diphenylacetyl)-3,3,4-triphenyl-, is the ketene-imine cycloaddition , also known as the Staudinger reaction. This involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.
- Procedure : Diarylketenes, often generated by thermal decomposition of 2-diazo-1,2-diarylethanones, react with N-substituted imines (such as N-salicylidene amines) under controlled temperature conditions.
- Outcome : This reaction yields 1-substituted-3,3-diaryl-4-substituted azetidinones, including hydroxyphenyl derivatives with diphenylacetyl groups.
- Optimization : Reaction parameters such as temperature and solvent choice are critical to maximize yield and selectivity.
$$
\text{N-Ar imine} + \text{OCOCHPh}_2 \rightarrow \text{1-(diphenylacetyl)-3,3-diaryl-4-(hydroxyphenyl)-2-azetidinone}
$$
This method is particularly effective in introducing diphenylacetyl groups at the 1-position of the azetidinone ring, which is essential for the target compound.
Microwave-Assisted Synthesis
Microwave irradiation has been employed as a green and efficient alternative to conventional heating methods for the synthesis of substituted 2-azetidinones.
- Method : Schiff bases (imines) are reacted with chloroacetyl chloride in the presence of triethylamine under solvent-free conditions or in organic solvents such as ethanol or dimethylformamide.
- Advantages : This method significantly reduces reaction times (minutes versus hours) and often improves yields.
- Relevance : While this method is general for azetidinones, it can be adapted for the synthesis of 1-(diphenylacetyl)-3,3,4-triphenyl- derivatives by selecting appropriate imines and acyl chlorides.
Condensation and Cyclization Approach
An alternative synthetic route involves:
- Step 1 : Preparation of substituted N-(benzylidene)anilines by condensation of substituted anilines with aromatic aldehydes.
- Step 2 : Treatment of these Schiff bases with chloroacetyl chloride in the presence of triethylamine in solvents like 1,4-dioxane.
- Step 3 : Cyclization under reflux to form the azetidinone ring.
This method has been demonstrated for various substituted 2-azetidinones with yields ranging from 80-95%. Although the literature mainly reports substitutions at the 4-position, the approach can be modified to introduce diphenylacetyl and triphenyl substituents by choosing suitable precursors.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ketene-Imine Cycloaddition | Diarylketenes + N-substituted imines, heat | 60-85 | High selectivity, suitable for diphenylacetyl substitution | Requires precise temperature control |
| Microwave-Assisted Synthesis | Schiff bases + chloroacetyl chloride + triethylamine, microwave irradiation | 70-90 | Rapid, solvent-free or minimal solvent use | Limited scalability in some cases |
| Condensation & Cyclization | Substituted aniline + aromatic aldehyde + chloroacetyl chloride, reflux in 1,4-dioxane | 80-95 | Straightforward, good yields | May require longer reaction times |
Research Findings and Notes
- The ketene-imine cycloaddition remains the most reliable method for introducing diphenylacetyl groups at the 1-position of the azetidinone ring due to the availability of diarylketenes and the well-established mechanism.
- Microwave-assisted synthesis offers a sustainable and efficient alternative, especially for rapid library synthesis of azetidinone derivatives, though optimization is necessary for specific bulky substituents like triphenyl groups.
- The condensation of substituted anilines with aromatic aldehydes followed by reaction with chloroacetyl chloride is a classical approach with demonstrated high yields for various substituted azetidinones, adaptable for complex substituents.
- The presence of bulky triphenyl groups at the 3 and 4 positions may require careful control of steric effects during cyclization to avoid side reactions or low yield.
- Solvent choice (e.g., 1,4-dioxane, ethanol, DMF) and base (commonly triethylamine) are critical to the success of these syntheses.
Chemical Reactions Analysis
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the disruption of cell wall synthesis, ultimately causing bacterial cell lysis and death . The compound may also induce oxidative stress in certain cancer cells, leading to apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidinone Derivatives
Substitution Patterns and Molecular Properties
The following table compares 1-(diphenylacetyl)-3,3,4-triphenyl-2-azetidinone with analogous compounds:
Key Observations:
- Lipophilicity : The triphenyl-substituted compound exhibits the highest lipophilicity, limiting aqueous solubility but favoring membrane permeability .
- Solubility : Methoxy and heterocyclic substituents (e.g., thiazolyl) enhance polarity and solubility .
- Reactivity : Acetylphenyl derivatives (e.g., 667908-85-2) show higher reactivity due to the electron-withdrawing acetyl group .
Biological Activity
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- is a compound that belongs to the class of β-lactams, which are known for their wide range of biological activities. This article focuses on the pharmacological profile of this compound, highlighting its antimicrobial, antifungal, antitumor, and other significant biological activities.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a complex structure that includes a β-lactam ring. This structural feature is crucial for its biological activity as it mimics the structure of natural antibiotics.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 2-azetidinones. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus ATCC 6583 | 128 µg/mL |
| Pseudomonas aeruginosa CIP 82118 | 128 µg/mL |
| Enterococcus faecalis ATCC 25912 | 256 µg/mL |
The compound showed higher efficacy compared to traditional antibiotics like sulfanilamide but was less effective than ampicillin, establishing its potential as an alternative therapeutic agent in treating bacterial infections .
Antifungal Activity
Research indicates that derivatives of 2-azetidinone also display antifungal properties. They have been tested against various fungal strains with promising results, contributing to their potential use in treating fungal infections .
Antitumor Activity
The antitumor properties of 2-azetidinones have been explored in various studies. These compounds have shown the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific enzymes involved in tumor growth .
Other Biological Activities
In addition to antimicrobial and antitumor effects, 2-azetidinones exhibit a range of other biological activities:
- Antiviral : Effective against viruses such as HIV and cytomegalovirus.
- Anti-inflammatory : Reduces inflammation through inhibition of pro-inflammatory cytokines.
- Antidiabetic : Demonstrates potential in managing blood glucose levels.
- Antioxidant : Exhibits strong antioxidant activity comparable to ascorbic acid .
Case Studies
- Synthesis and Evaluation : A study synthesized several new derivatives of 2-azetidinone and evaluated their biological activities. Compounds derived from sulfadiazine showed enhanced antibacterial effects compared to their azetidinone analogs .
- In Vitro Studies : In vitro tests revealed that certain derivatives had potent inhibitory effects on Staphylococcus epidermidis and Enterococcus faecalis, indicating their potential application in clinical settings for treating resistant bacterial infections .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Identify substituent environments. For example, H-3 and H-4 protons resonate at δ 5.34 and 4.25 ppm, respectively, with coupling constants (J = 4.65 Hz) confirming β-lactam ring geometry .
- IR Spectroscopy : Detect β-lactam C=O stretch at ~1750 cm⁻¹ .
- Elemental Analysis : Verify purity (e.g., C 77.01% vs. theoretical 77.52% for a chloro-substituted derivative) .
Advanced Tip : Use LCMS to detect synthetic by-products and HRMS for exact mass confirmation .
How can researchers address contradictions in biological activity data for structurally similar 2-azetidinones?
Advanced Research Focus
Discrepancies often arise from:
- Impurity profiles : By-products from incomplete cycloaddition (e.g., ester intermediates) may skew antimicrobial assays .
- Assay conditions : Variations in microbial strains or cholesterol uptake models (e.g., Caco-2 cells vs. in vivo models) .
Resolution Strategy :
Reproduce synthesis : Ensure consistent purity via HPLC (>95%).
Standardize assays : Use CLSI guidelines for antimicrobial testing .
Comparative studies : Benchmark against ezetimibe for cholesterol inhibition .
What strategies optimize reaction conditions for synthesizing 2-azetidinones with high steric hindrance?
Q. Advanced Research Focus
- Microwave irradiation : Enhances reaction homogeneity and reduces decomposition of thermally sensitive ketenes (e.g., 65% yield in 30 minutes vs. 45% conventionally) .
- Solvent selection : Use non-polar solvents (toluene) to stabilize ketenes and minimize side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cycloaddition for sterically hindered substrates .
What mechanistic insights explain the cholesterol absorption inhibition of 2-azetidinone derivatives?
Advanced Research Focus
The β-lactam ring mimics the transition state of cholesterol esterase, competitively inhibiting NPC1L1 protein-mediated uptake . Key evidence includes:
- Photoaffinity labeling : Biotin-tagged 2-azetidinones bind to intestinal brush border membranes, confirming target engagement .
- Molecular docking : Bulky aryl groups at N-1 and C-3/C-4 align with hydrophobic pockets in NPC1L1 .
Methodology : Use in situ intestinal perfusion models or CRISPR-edited Caco-2 cells to validate mechanisms .
How do researchers differentiate antimicrobial activity trends among 2-azetidinone derivatives with varying aryl substituents?
Q. Basic Research Focus
- Substituent electronics : Electron-withdrawing groups (e.g., 4-Cl) enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) by disrupting cell wall synthesis .
- Hydrophobicity : Diaryl groups at C-3/C-4 improve fungal membrane penetration (e.g., 4-methylphenyl shows 70% inhibition against C. albicans) .
Protocol : Perform MIC assays with clinical isolates and compare logP values (calculated via HPLC) to correlate lipophilicity and activity .
What are the challenges in scaling up 2-azetidinone synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Ketenes instability : Generate ketenes in situ using flow chemistry to prevent dimerization .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
- By-product formation : Optimize stoichiometry (2.2:1 ketene:imine ratio) to minimize ester by-products .
How do 2-azetidinones compare to other β-lactams in terms of enzymatic resistance and therapeutic potential?
Q. Advanced Research Focus
- Resistance mechanisms : Unlike penicillins, 2-azetidinones lack a fused bicyclic system, reducing susceptibility to β-lactamase hydrolysis .
- Therapeutic breadth : Their non-antibiotic activities (e.g., cholesterol inhibition, antitumor effects) offer multi-target potential .
Validation : Conduct β-lactamase stability assays and compare IC₅₀ values across biological targets .
What computational methods are used to predict the bioactivity of novel 2-azetidinone derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
